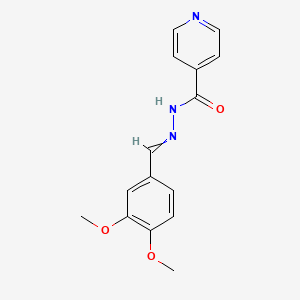
Verazidum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Verazidum involves the reaction of 3-amino-5-ethyl-6-phenylphenanthridinium chloride with 3-m-amidinophenyl-2-triazeno . The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified through crystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically formulated as a powder for injectable solutions, which is then packaged in sachets for distribution .
化学反应分析
Types of Reactions
Verazidum undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying degrees of trypanocidal activity.
Reduction: Reduction reactions can modify the phenanthridium ring structure, potentially altering the compound’s biological activity.
Substitution: Substitution reactions, particularly on the phenyl and ethyl groups, can lead to the formation of new compounds with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties. These derivatives are often studied for their potential use in treating different strains of Trypanosoma .
科学研究应用
Verazidum has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of aminophenanthridium derivatives.
Biology: Investigated for its effects on Trypanosoma species and its potential use in controlling trypanosomiasis in livestock.
Industry: Used in the development of new trypanocidal drugs and formulations for veterinary use
作用机制
Verazidum exerts its trypanocidal effects by interfering with the DNA synthesis of Trypanosoma parasites. It binds to the DNA of the parasites, causing strand breaks and inhibiting replication. This leads to the death of the parasites and the resolution of the infection. The molecular targets of this compound include the topoisomerases and other enzymes involved in DNA replication and repair .
相似化合物的比较
Similar Compounds
Diminazene: Another trypanocidal compound used in the treatment of animal trypanosomiasis.
Suramin: Used in the treatment of human trypanosomiasis and onchocerciasis.
Pentamidine: Used to treat various protozoal infections, including trypanosomiasis and leishmaniasis.
Uniqueness of Verazidum
This compound is unique in its ability to provide both curative and preventive effects against a wide range of Trypanosoma species. Its long-lasting preventive action, which can last up to 16 weeks, makes it particularly valuable in regions with high trypanosomiasis prevalence .
属性
分子式 |
C15H15N3O3 |
|---|---|
分子量 |
285.30 g/mol |
IUPAC 名称 |
N-[(3,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-20-13-4-3-11(9-14(13)21-2)10-17-18-15(19)12-5-7-16-8-6-12/h3-10H,1-2H3,(H,18,19) |
InChI 键 |
HPXIKMBHOXLFOR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



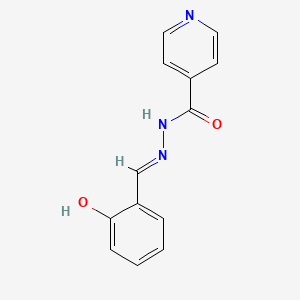

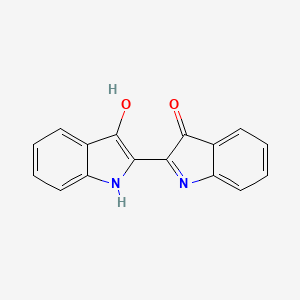
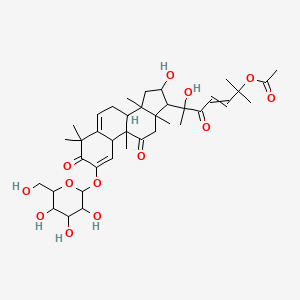


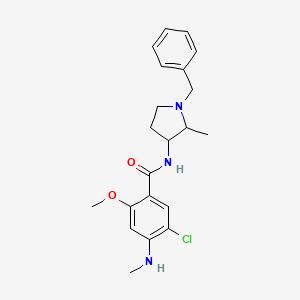
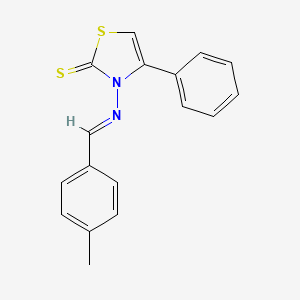
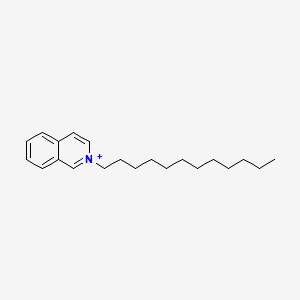
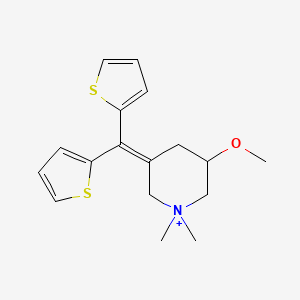
![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5R,6S)-4,5-Dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B10763130.png)

![2-[(4R,6S,7R,9R,10R,11E,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B10763166.png)
